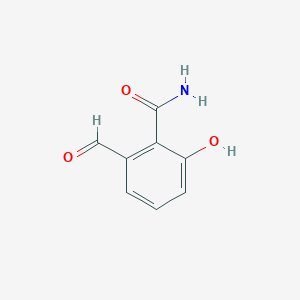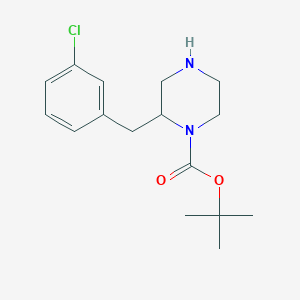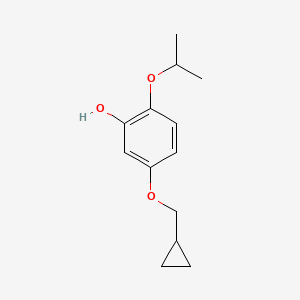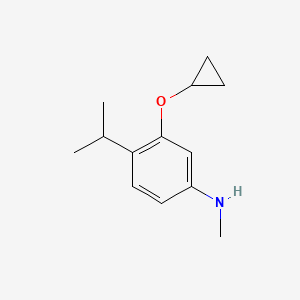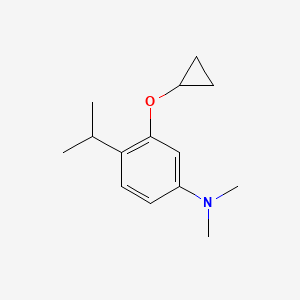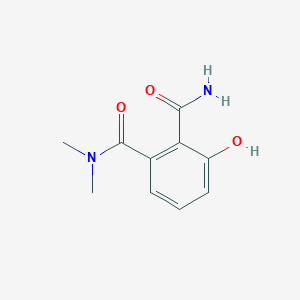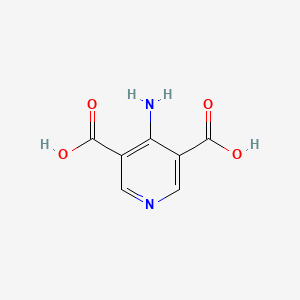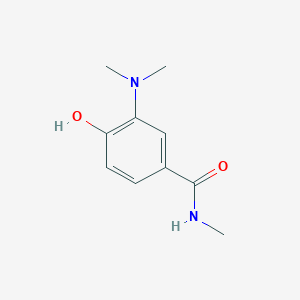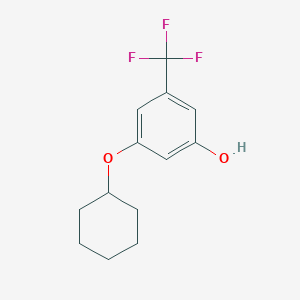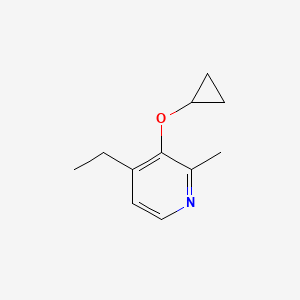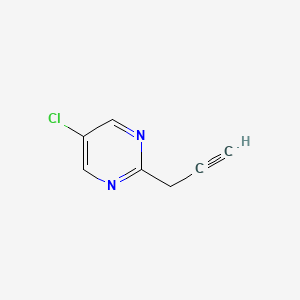
5-Chloro-2-prop-2-ynylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-prop-2-ynylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 5-position and a prop-2-ynyl group at the 2-position. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes, making them valuable in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-prop-2-ynylpyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-prop-2-ynylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Cyclization Reactions: The prop-2-ynyl group can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and solvents like acetonitrile or DMF.
Cyclization Reactions: Catalysts such as palladium or copper salts, often in the presence of ligands and solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Cyclization Reactions: Formation of fused heterocyclic compounds.
Oxidation and Reduction: Formation of oxides or reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-prop-2-ynylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antiviral and anticancer agents.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, contributing to the development of new materials and products.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-prop-2-ynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The prop-2-ynyl group and chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a prop-2-ynyl group.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, leading to different reactivity and applications.
2,5-Dichloropyrimidine: Lacks the prop-2-ynyl group, resulting in different chemical properties and uses.
Uniqueness
5-Chloro-2-prop-2-ynylpyrimidine is unique due to the presence of both the chlorine atom and the prop-2-ynyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
5-chloro-2-prop-2-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |
InChI-Schlüssel |
DSWFIPPNNQBQIC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=NC=C(C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


